2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine
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Overview
Description
2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused ring system combining furan, imidazole, and pyridine moieties
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various proteins and enzymes
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The presence of the nitro group and the furan ring in the compound might influence its reactivity and interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
Compounds with similar structures have shown antiproliferative activities against various cancer cell lines . More research is needed to understand the specific effects of this compound.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of furan-2-carboxaldehyde with 2-nitroimidazole in the presence of a base can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing the reaction conditions and using high-purity reagents can further improve the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the furan ring .
Scientific Research Applications
2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-1H-imidazo[4,5-b]pyridine
- 2-(Furan-2-yl)-3-nitropyridine
- 2-(Furan-2-yl)-6-chloroimidazo[1,2-a]pyridine
Uniqueness
2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups and fused ring system. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its nitro group, in particular, plays a crucial role in its biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-(furan-2-yl)-6-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-14(16)8-3-4-11-12-9(7-13(11)6-8)10-2-1-5-17-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWQSOFXPKIOFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN3C=C(C=CC3=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587731 |
Source
|
Record name | 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-21-9 |
Source
|
Record name | 2-(Furan-2-yl)-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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